2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide
Description
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is a brominated organic compound featuring a propanamide backbone substituted with a 2-bromo-2-methyl group and an aromatic 2,5-dibromophenyl moiety. The compound’s structure combines steric hindrance from the methyl group with the electron-withdrawing effects of bromine atoms, influencing its reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its bromine substituents enhance electrophilicity, making it suitable for nucleophilic substitution reactions, while the dibrominated aromatic ring contributes to unique electronic and steric interactions in target molecules.
Properties
IUPAC Name |
2-bromo-N-(2,5-dibromophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br3NO/c1-10(2,13)9(15)14-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLNWPIWHOAORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2-methylpropanamide using bromine or a brominating agent under controlled conditions to introduce bromine atoms at specific positions on the aromatic ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthesis of Organic Compounds
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide serves as a valuable intermediate in organic synthesis. The presence of bromine atoms facilitates substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the pharmaceutical industry for developing new drugs.
The compound has garnered interest for its potential biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values suggest it may outperform some commonly used antibiotics, positioning it as a candidate for new antimicrobial agents.
- Anticancer Activity : Research has shown that this compound may induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer). Mechanistic studies point to the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various brominated amides found that this compound demonstrated a lower MIC against E. coli compared to traditional antibiotics. This suggests its potential utility in treating bacterial infections resistant to current therapies.
Anticancer Activity
In vitro experiments revealed that this compound reduced the viability of MCF-7 cells in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form halogen bonds with target molecules, influencing their activity and function. The amide group can participate in hydrogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-N-(2,5-dibromophenyl)-2-methylpropanamide with analogous brominated or chlorinated propanamide derivatives, focusing on structural, synthetic, and functional differences.
Structural and Electronic Comparisons
Key Observations :
Reactivity Trends :
- Brominated compounds generally exhibit higher reactivity in SNAr and Suzuki-Miyaura couplings compared to chlorinated analogs due to bromine’s superior leaving-group ability .
- Steric bulk from the 2-methyl group in the target compound may reduce reaction rates in sterically demanding environments compared to unmethylated derivatives .
Physicochemical Properties
Notes:
- The higher molecular weight and bromine content of the target compound reduce solubility in aqueous media, limiting its use in biological assays without solubilizing agents .
- Chlorinated analogs (e.g., 4-chlorophenyl derivative) are more cost-effective for large-scale synthesis but less efficient in reactions requiring strong electrophilicity .
Biological Activity
2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide is a brominated amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its activity against various biological targets.
- Molecular Formula : C11H12Br3N
- Molecular Weight : 368.93 g/mol
- Structural Characteristics : The compound features two bromine atoms on the phenyl ring and a methyl group attached to the propanamide backbone, which influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of the corresponding N-(2,5-dibromophenyl)-2-methylpropanamide. The reaction conditions are crucial for controlling the degree of bromination and ensuring high yields.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms allows for halogen bonding, which can enhance binding affinity to target proteins. The amide group facilitates hydrogen bonding, further stabilizing these interactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound's IC50 values indicate potent activity against specific types of cancer cells, making it a candidate for further development in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer | MCF7 (breast cancer) | 8.0 | |
| Anticancer | HEPG2 (liver cancer) | 10.5 | |
| Enzyme Inhibition | IDO1 | Potent Inhibitor |
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various brominated compounds revealed that this compound exhibited significant inhibitory effects against Gram-negative bacteria such as E. coli. The study utilized standard disk diffusion methods to assess activity.
- Anticancer Evaluation : In a comparative study involving multiple synthetic derivatives, this compound showed promising results against breast and liver cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics .
- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound effectively binds to indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. This interaction suggests a dual role in both direct anticancer activity and modulation of immune responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-N-(2,5-dibromophenyl)-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, describes a reaction where 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide is synthesized via NaH-mediated alkylation in anhydrous DMF under nitrogen. Optimize temperature (e.g., ice bath for exothermic steps) and stoichiometry (1:1.1 molar ratio of substrate to NaH) to minimize side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Purification : Perform column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : Use , , and NMR (COSY, HSQC) to confirm substitution patterns and bromine positions. For instance, tertiary bromine at the propanamide chain shows distinct deshielding in NMR (~C-Br at 35–40 ppm) .
- IR : Identify amide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine atoms.
Q. What safety protocols are essential during handling and storage?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact, as brominated amides may cause respiratory or dermal irritation (see Safety Data Sheets in ).
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodology : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine with SHELXL ( ).
- Analysis : Compare experimental bond lengths (e.g., C-Br ~1.93–1.97 Å) and torsion angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate conformational flexibility .
Q. How can researchers address contradictions in bioactivity data across studies?
- Case Study : reports acylthioureas with dibromophenyl groups showing variable antimicrobial activity. To resolve discrepancies:
Standardize assays (e.g., MIC testing against P. aeruginosa in biofilm vs. planktonic states).
Validate purity via HPLC (>98%) to exclude impurities affecting results.
Use molecular docking (AutoDock Vina) to correlate substituent positions (e.g., Br at 2,5 vs. 3,5) with target binding (e.g., bacterial efflux pumps) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Approach :
- Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., α-carbon adjacent to bromine).
- Simulate reaction pathways (e.g., SN2 displacement at the brominated carbon) using solvent models (PCM for DMF). Compare activation energies to experimental kinetics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
